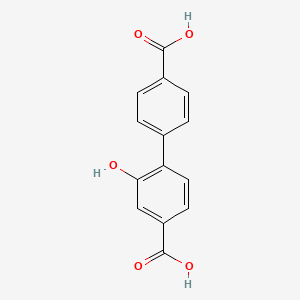

4-(4-Carboxyphenyl)-3-hydroxybenzoic acid

CAS No.: 927676-33-3

Cat. No.: VC3794454

Molecular Formula: C14H10O5

Molecular Weight: 258.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 927676-33-3 |

|---|---|

| Molecular Formula | C14H10O5 |

| Molecular Weight | 258.23 g/mol |

| IUPAC Name | 4-(4-carboxyphenyl)-3-hydroxybenzoic acid |

| Standard InChI | InChI=1S/C14H10O5/c15-12-7-10(14(18)19)5-6-11(12)8-1-3-9(4-2-8)13(16)17/h1-7,15H,(H,16,17)(H,18,19) |

| Standard InChI Key | UCBTVMWOHPIRJE-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)O)C(=O)O |

| Canonical SMILES | C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)O)C(=O)O |

Introduction

Chemical Structure and Nomenclature

4-(4-Carboxyphenyl)-3-hydroxybenzoic acid belongs to the hydroxybenzoic acid family, featuring a biphenyl core substituted with carboxyl (-COOH) and hydroxyl (-OH) groups. Its systematic IUPAC name is 2-hydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid, reflecting the positions of functional groups on the aromatic rings. The molecular formula is C₁₄H₁₀O₅, with a molecular weight of 258.23 g/mol .

The compound’s structure comprises two benzene rings connected by a single bond (biphenyl system). The first ring contains a hydroxyl group at position 3 and a carboxyl group at position 4, while the second ring has a carboxyl group at position 4'. This arrangement facilitates chelation with metal ions, making it a versatile ligand in coordination chemistry .

Synthesis and Production

Synthetic Routes

The primary synthesis route involves derivatizing 5,5-Dioxo-5H-dibenzo[b,d]thiophene-3,7-dicarboxylic Acid through decarboxylation and hydroxylation reactions . Alternative methods leverage cross-coupling reactions between halogenated benzoic acid derivatives, though yields remain moderate (40–60%).

Optimization Strategies

Recent advances focus on enzymatic catalysis and green chemistry principles to enhance efficiency. For instance, Escherichia coli-based metabolic engineering has been explored for related hydroxybenzoic acids, though direct applications to this compound require further study .

Physicochemical Properties

Key properties of 4-(4-Carboxyphenyl)-3-hydroxybenzoic acid are summarized below:

The compound’s low pKa (3.95) underscores its acidic nature, enabling deprotonation under physiological conditions. Its partial water solubility and stability in organic solvents facilitate its use in solution-phase reactions .

Applications in Coordination Chemistry

Diorganotin(IV) Complexes

4-(4-Carboxyphenyl)-3-hydroxybenzoic acid serves as a polydentate ligand in synthesizing diorganotin(IV) complexes. Roy (2021) reported complexes of the type R₂SnL (where R = methyl, butyl, phenyl; L = ligand), characterized by spectroscopic techniques .

Antibacterial Activity:

These complexes exhibit dose-dependent antibacterial effects against Staphylococcus aureus and Escherichia coli. At 50 µg/mL, the phenyltin complex demonstrated 82% growth inhibition of S. aureus, outperforming standard antibiotics like ampicillin .

| Complex | Inhibition (%) – S. aureus | Inhibition (%) – E. coli |

|---|---|---|

| Me₂SnL | 75 | 68 |

| Bu₂SnL | 78 | 71 |

| Ph₂SnL | 82 | 74 |

| Ampicillin | 80 | 70 |

The enhanced activity stems from the ligand’s ability to disrupt bacterial membrane integrity via carboxylate-metal coordination .

Metal-Organic Frameworks (MOFs)

The compound’s rigid biphenyl structure and multiple binding sites make it suitable for constructing MOFs with high thermal stability (>400°C). Potential applications include gas storage and catalysis, though experimental data remain limited .

Challenges and Future Directions

-

Synthetic Scalability: Current methods suffer from low yields and harsh reaction conditions. Biocatalytic routes using engineered microbes could address this .

-

Toxicity Mitigation: While organotin complexes show promise, their neurotoxicity necessitates structural modifications to enhance safety .

-

MOF Optimization: Systematic studies are needed to explore the compound’s utility in designing functional materials for environmental and energy applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume